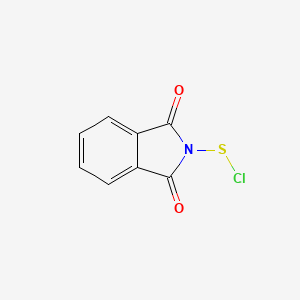
2H-Isoindole-2-sulfenyl chloride, 1,3-dihydro-1,3-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxoisoindolin-2-yl hypochlorothioite is a compound that belongs to the class of isoindoline derivatives. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. The presence of the hypochlorothioite group adds unique chemical properties to this compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxoisoindolin-2-yl hypochlorothioite typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the use of phthalic anhydride and amines in the presence of a catalyst such as SiO2-tpy-Nb, with IPA:H2O as the solvent at reflux conditions . The reaction conditions are optimized to achieve moderate to excellent yields.
Industrial Production Methods
Industrial production methods for 1,3-dioxoisoindolin-2-yl hypochlorothioite often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to ensure sustainable production practices .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxoisoindolin-2-yl hypochlorothioite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted isoindoline derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
1,3-Dioxoisoindolin-2-yl hypochlorothioite has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,3-dioxoisoindolin-2-yl hypochlorothioite involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can induce cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1,3-Dioxoisoindolin-2-yl hypochlorothioite can be compared with other similar compounds, such as:
Phthalimide: A widely studied isoindoline derivative with applications in pharmaceuticals and agrochemicals.
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
N-Substituted imides: These compounds have diverse biological activities and are used in medicinal chemistry.
The uniqueness of 1,3-dioxoisoindolin-2-yl hypochlorothioite lies in its hypochlorothioite group, which imparts distinct chemical reactivity and biological activity compared to other isoindoline derivatives .
Propriétés
Numéro CAS |
54974-07-1 |
|---|---|
Formule moléculaire |
C8H4ClNO2S |
Poids moléculaire |
213.64 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) thiohypochlorite |
InChI |
InChI=1S/C8H4ClNO2S/c9-13-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H |
Clé InChI |
AQKMFIZDSMHXQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)SCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine oxide]](/img/structure/B12826388.png)

![2-[[3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[(2,6-dimethylpiperidin-1-yl)methyl]phenyl]-N-methyl-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B12826412.png)
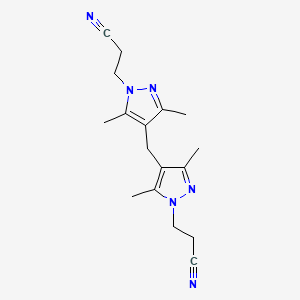
![7-Bromo-2,3-difluorobenzo[b]thiophene](/img/structure/B12826414.png)
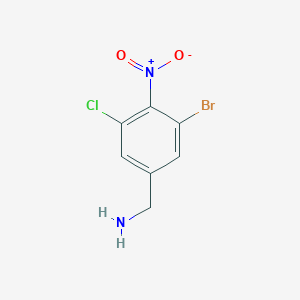
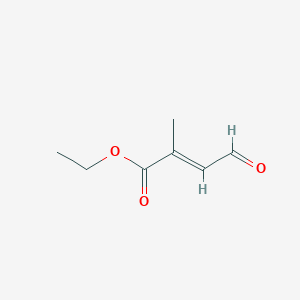
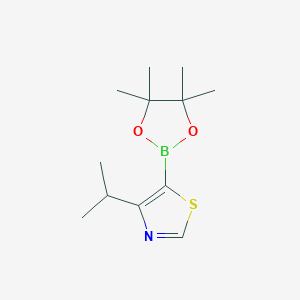

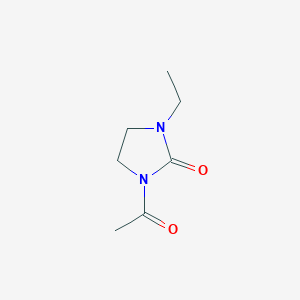

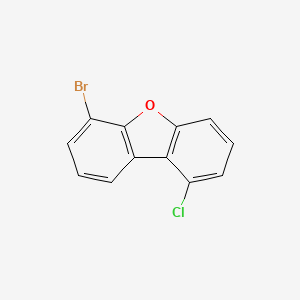
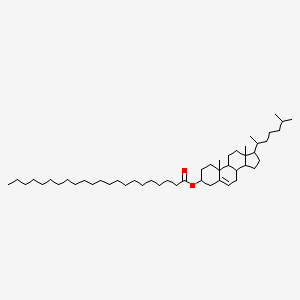
![1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12826459.png)
